1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
- The piperazine is reacted with 3,4-dichlorobenzyl chloride under basic conditions to introduce the 3,4-dichlorophenyl group.
Sulfonylation:
- The intermediate is then subjected to sulfonylation using 2-bromo-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperazine Core:
- Starting with piperazine, the core structure is prepared through standard amination reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
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Substitution Reactions:
- The bromine atom can be substituted with other nucleophiles under appropriate conditions.
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Oxidation and Reduction:
- The compound can be oxidized or reduced, affecting the sulfonyl and phenyl groups.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
- Used in the study of receptor binding and enzyme inhibition.
Industry:
- Employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine exerts its effects depends on its application:
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Pharmacological Action:
- It may interact with specific receptors or enzymes, inhibiting or activating their function.
- The sulfonyl and phenyl groups play a crucial role in binding to biological targets.
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Material Science:
- Acts as a cross-linking agent or a stabilizer in polymer matrices.
Comparison with Similar Compounds
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1-(2-Bromo-4-methylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine:
- Similar structure but with a single methyl group, affecting its reactivity and binding properties.
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1-(2-Chloro-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine:
- Chlorine instead of bromine, leading to different chemical behavior.
Uniqueness:
- The presence of both bromine and dichlorophenyl groups makes it unique in terms of its reactivity and potential applications.
- The specific substitution pattern on the benzene ring influences its chemical and biological properties.
This detailed overview provides a comprehensive understanding of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrCl2N2O2S/c1-12-9-15(19)18(10-13(12)2)26(24,25)23-7-5-22(6-8-23)14-3-4-16(20)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGPOMSJTQDHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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